2-Chloro-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Description
2-Chloro-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a bicyclic heteroaromatic compound featuring a tetrahydrobenzothiophene core with a chlorine atom at the 2-position and a carboxylic acid group at the 3-position. The tetrahydro ring system imparts partial saturation, influencing its conformational flexibility and electronic properties. The chlorine substituent enhances electrophilicity at the 2-position, making it a reactive intermediate for further functionalization, such as nucleophilic substitution or coupling reactions .
Activation of carboxylic acids with 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine () could also be applicable for introducing reactive intermediates.
Applications: The compound’s structural features suggest utility in pharmaceuticals, agrochemicals, and materials science. Chlorinated benzothiophenes are often explored as bioactive scaffolds due to their metabolic stability and binding affinity to biological targets .
Properties
Molecular Formula |
C9H9ClO2S |
|---|---|
Molecular Weight |
216.68 g/mol |
IUPAC Name |
2-chloro-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H9ClO2S/c10-8-7(9(11)12)5-3-1-2-4-6(5)13-8/h1-4H2,(H,11,12) |
InChI Key |
MRCNQSSHBLDWOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Chloro-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with 3-chloropropanolamine . This reaction typically requires specific conditions, such as the presence of a suitable catalyst and controlled temperature.
Chemical Reactions Analysis
2-Chloro-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Scientific Research Applications
2-Chloro-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, highlighting differences in substituents, physicochemical properties, and applications:
Key Observations:
Substituent Effects: Chlorine (Target Compound): The electron-withdrawing Cl group increases the acidity of the carboxylic acid (pKa ~2–3 estimated) compared to amino derivatives (pKa ~4–5). This enhances reactivity in esterification or amidation reactions . Amino Group (CAS 5936-58-3): The free NH₂ group facilitates hydrogen bonding, making it suitable for coordination chemistry or as a building block for urea/thiourea derivatives . Acylated Derivatives (CAS 749219-12-3, CID 2063873): Bulky substituents like 4-methoxybenzamido or 2-fluorobenzoylamino improve target specificity but may reduce solubility .
Synthetic Flexibility :
- Chlorinated derivatives are amenable to further substitution (e.g., Pd-catalyzed cross-coupling), whereas acylated analogs require deprotection steps for modification .
Biological Relevance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
